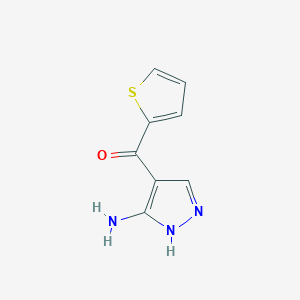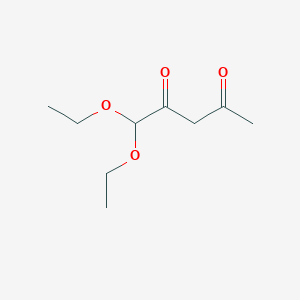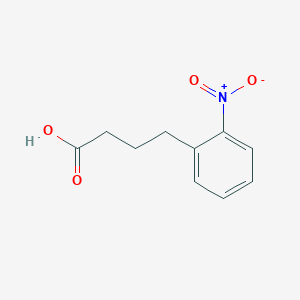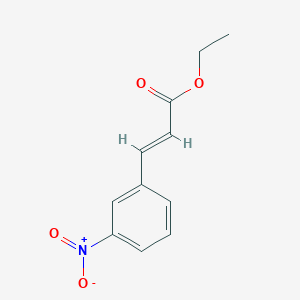
(3-アミノ-1H-ピラゾール-4-イル)(チオフェン-2-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone” is a chemical compound with the CAS Number 96219-87-3 . It has a molecular weight of 193.23 and its IUPAC name is (3-amino-1H-pyrazol-4-yl) (2-thienyl)methanone . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Physical And Chemical Properties Analysis
“(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone” is a solid compound . It has a high GI absorption, is not BBB permeant, and is not a substrate or inhibitor of various CYP enzymes . Its Log Po/w values vary depending on the method used for calculation . Its water solubility also varies, but it is generally considered soluble .科学的研究の応用
キナーゼ阻害
“(3-アミノ-1H-ピラゾール-4-イル)(チオフェン-2-イル)メタノン”は、キナーゼ阻害剤としての可能性について研究されてきました . 特に、それはキナーゼファミリーのPCTAIREおよびPFTAIREのメンバーであるCDK16を標的にするために使用されてきました . この化合物は、CDK16(EC50 = 33 nM)およびPCTAIREおよびPFTAIREファミリーの他のメンバーに対して高い細胞活性を示しました .
細胞周期調節
この化合物は、細胞周期調節に影響を与えることが示されています . FUCCI細胞周期アッセイでは、すべての試験濃度でG2/M期細胞周期停止を引き起こすことがわかりました . この効果は、CDK16の阻害によるものでした .
癌研究
この化合物が標的にするCDK16の調節不全は、乳がん、前立腺がん、子宮頸がんを含むいくつかの疾患に関連しています . したがって、“(3-アミノ-1H-ピラゾール-4-イル)(チオフェン-2-イル)メタノン”は、癌研究で潜在的に使用される可能性があります。
創薬
“(3-アミノ-1H-ピラゾール-4-イル)(チオフェン-2-イル)メタノン”のピラゾールヒンジ結合部分は、キナーゼ阻害剤の開発のための医薬品化学における特権的な足場を表しています . これは、創薬の取り組みにおいて貴重な化合物になります。
神経学研究
この化合物が標的にするCDK16は、脳などの有糸分裂後組織で高度に発現しています . したがって、“(3-アミノ-1H-ピラゾール-4-イル)(チオフェン-2-イル)メタノン”は、神経学研究で潜在的に使用される可能性があります。
化学合成
“(3-アミノ-1H-ピラゾール-4-イル)(チオフェン-2-イル)メタノン”は、より複雑な化学化合物の合成におけるビルディングブロックとして使用できます
作用機序
The mechanism of action of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone is not entirely understood. However, it is believed to interact with various proteins and enzymes in the body, leading to the activation or inhibition of various biological processes. For example, it has been shown to interact with the enzyme cyclooxygenase, leading to the inhibition of prostaglandin synthesis. It has also been shown to interact with the enzyme aromatase, leading to the inhibition of estrogen synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone are still being studied. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, it has been shown to have neuroprotective effects, as well as to have an effect on the regulation of cell proliferation and apoptosis.
実験室実験の利点と制限
The main advantage of using (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone in lab experiments is its versatility. It can be used as a building block for the synthesis of various heterocyclic compounds, as well as a tool to study the mechanism of action of other compounds. In addition, it is relatively easy to synthesize, making it an ideal compound for use in lab experiments.
However, there are some limitations to using (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone in lab experiments. For example, it is not soluble in water, making it difficult to use in certain types of experiments. In addition, its effects on biological processes are still not fully understood, making it difficult to predict the outcome of experiments.
将来の方向性
The potential future directions for (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone research are numerous. For example, further research could be conducted to better understand its mechanism of action, as well as its effects on various biological processes. In addition, further research could be conducted to explore its potential applications in drug discovery and development. Finally, further research could be conducted to explore its potential as a therapeutic agent for various diseases, such as cancer and diabetes.
合成法
The synthesis of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone is relatively straightforward. It is synthesized from the reaction of 3-aminopyrazole and thiophene-2-carbaldehyde. The reaction proceeds by a condensation reaction in which the aldehyde group of the thiophene-2-carbaldehyde is attacked by the amine group of the 3-aminopyrazole, forming a Schiff base. This Schiff base then undergoes a tautomerization reaction, forming the final product, (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone.
特性
IUPAC Name |
(5-amino-1H-pyrazol-4-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8-5(4-10-11-8)7(12)6-2-1-3-13-6/h1-4H,(H3,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSHGSCMEXOBRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(NN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468397 |
Source


|
| Record name | (5-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96219-87-3 |
Source


|
| Record name | (5-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)
![n-[3-(Dimethylamino)phenyl]acetamide](/img/structure/B181318.png)







